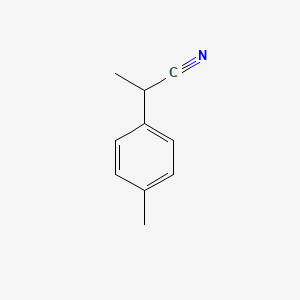
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of similar compounds is available , but the specific molecular structure of “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide” is not found in the search results.Chemical Reactions Analysis
The chemical reactions involving similar compounds are available , but the specific chemical reactions of “this compound” are not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are available , but the specific physical and chemical properties of “this compound” are not found in the search results.Aplicaciones Científicas De Investigación
Anticancer Potential
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-phenylbutanamide and related compounds have been explored for their potential in cancer treatment. For instance, α-aminophosphonate derivatives with a 2-oxoquinoline structure, synthesized via a one-pot three-component method, displayed notable antitumor activities against various cancer cell lines, such as human lung adenocarcinoma and cervical carcinoma cells (Fang et al., 2016). Additionally, another study identified a series of 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides with significant antilipidperoxidation activities and cerebral protective effects, suggesting potential in neuroprotective applications (Tatsuoka et al., 1992).
Sleep-Wake Modulation
In research on sleep-wake modulation, the blockade of orexin receptors, which are linked to wakefulness, was studied using a compound structurally related to this compound. This research is significant for understanding sleep disorders and developing treatments (Dugovic et al., 2009).
Synthesis of Bioactive Compounds
Various studies have focused on the synthesis of bioactive compounds using tetrahydroisoquinolines. For example, the synthesis of 3′,4′-dihydro-2′H-spiro[indoline-3,1′-isoquinolin]-2-ones, which showed potential as anti-cancer agents, targets renal, leukemia, melanoma, and lung cancer cell lines (Lobe & Efange, 2020). Additionally, the Rh(III)-catalyzed synthesis of multisubstituted isoquinoline and pyridine N-oxides represents an advancement in creating compounds for potential therapeutic use (Shi et al., 2013).
Cardiovascular Applications
Research has also delved into the cardiovascular domain, where 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines showed potential as bradycardic agents with inhibitory activity against I(f) currents, which are relevant in cardiac rhythm regulation (Kubota et al., 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(8-4-7-14-5-2-1-3-6-14)21-16-10-9-15-11-12-20-19(23)17(15)13-16/h1-3,5-6,9-10,13H,4,7-8,11-12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSOABSORLCBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.4]nonan-6-amine](/img/structure/B2862355.png)
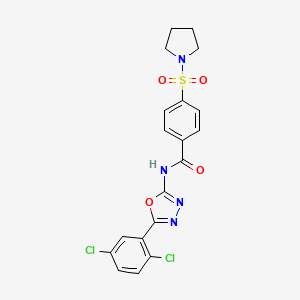
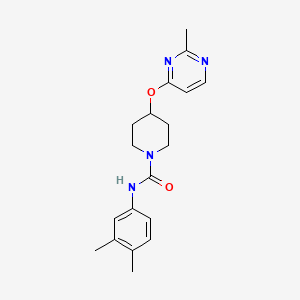
![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2862361.png)
![3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2862362.png)
![3-methyl-N-(3-morpholinopropyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2862363.png)


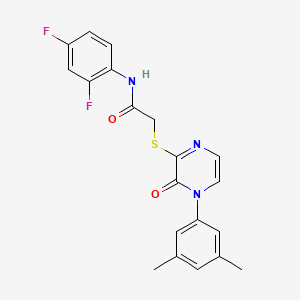
![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2862367.png)
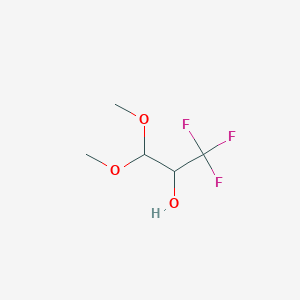

![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2862376.png)
